6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride
Description
6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride is a spirocyclic compound featuring a sulfur atom (thia) at position 6 and a nitrogen atom (aza) at position 2 within its bicyclic structure. The spiro[3.5]nonane scaffold creates a rigid framework, while the sulfone (dioxide) and hydrochloride groups enhance solubility and stability. This compound is of interest in pharmaceutical research, particularly in drug discovery targeting neurological or metabolic disorders, though specific applications remain under investigation.
Properties
IUPAC Name |
6λ6-thia-2-azaspiro[3.5]nonane 6,6-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-2-7(6-11)4-8-5-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMUMVXOGKYESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)CS(=O)(=O)C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategy
The synthesis of 6-thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride typically involves four primary stages:
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Formation of the azaspiro ring system
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Introduction of the thia (sulfur) moiety
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Oxidation to the sulfone group
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Hydrochloride salt formation
A representative pathway, adapted from spirocyclic compound syntheses, begins with a benzylamine derivative as the starting material. For instance, 3-((benzylamino)methyl)oxetane-3-ol (Compound 1 in) undergoes acylation with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine, ≤10°C) to yield an intermediate. Subsequent cyclization in an inert atmosphere with sodium hydride generates the spirocyclic backbone.
Sulfur Incorporation and Oxidation
The thia group is introduced via nucleophilic substitution or thiol-ene reactions. Patent CN109503624A highlights the use of bromoacetate and cesium carbonate in acetone to functionalize intermediates, though direct sulfur incorporation methods for this specific compound remain proprietary. Oxidation to the sulfone (6,6-dioxide) is achieved using hydrogen peroxide (H₂O₂) or oxone in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.
Optimized Reaction Conditions
Cyclization and Solvent Effects
Cyclization steps require precise temperature control. For example, a reaction between 3-nitroazetidine-1-t-butyl formate and paraformaldehyde in DMF at 0°C to room temperature over 16 hours yields a spiro intermediate with 56% efficiency. Elevated temperatures (60–80°C) in acetone or ethanol further enhance ring closure.
Table 1: Solvent and Catalyst Impact on Cyclization
Oxidation to Sulfone
The oxidation step is critical for achieving the 6,6-dioxide structure. Pilot studies from PMC demonstrate that H₂O₂ in acetic acid at 80°C for 12 hours converts thioethers to sulfones with >90% purity. Alternative oxidants like oxone in water:THF mixtures (1:1) at 50°C show comparable efficacy.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid (HCl). Gaseous HCl bubbled into an ether solution of 6-thia-2-azaspiro[3.5]nonane 6,6-dioxide precipitates the hydrochloride salt. Yields exceed 95% when conducted at 0°C with rigorous stirring.
Characterization and Quality Control
Spectroscopic Validation
Purity and Yield Optimization
Chromatographic purification (silica gel, petroleum ether:ethyl acetate gradients) resolves intermediates with >98% purity. Recrystallization from ethanol:water (9:1) enhances final product crystallinity.
Industrial-Scale Considerations
Scalability challenges include:
Suppliers like AChemBlock and Synthonix employ continuous flow systems to mitigate these issues, achieving batch sizes >10 kg with 85% overall yield .
Chemical Reactions Analysis
6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
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Chemistry
- Building Block : 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.
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Biology
- Biological Activity : Research has indicated potential biological activities associated with this compound, including interactions with biomolecules that could influence cellular processes. Studies are ongoing to elucidate its mechanism of action at the molecular level.
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Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties. It may serve as a precursor in drug development aimed at treating various conditions such as cancer, depression, and infectious diseases. Its ability to interact with biological targets positions it as a candidate for further pharmacological studies.
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Industry
- Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in formulations requiring specific chemical characteristics.
Data Tables
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Used as a building block for derivatives with enhanced properties |
| Biology | Interaction studies with biomolecules | Preliminary studies suggest modulation of enzyme activity |
| Medicine | Drug development precursor | Investigated for anti-tumor and anti-depressant properties |
| Industry | Production of specialty chemicals | Employed in formulations requiring unique reactivity |
Case Studies
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Case Study on Biological Activity
- A study conducted by researchers at a leading pharmaceutical institute explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could act as an inhibitor, suggesting potential applications in metabolic disease treatment.
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Case Study on Drug Development
- A collaborative research project aimed at developing new antidepressants utilized this compound as a core structure for synthesizing derivatives. The derivatives exhibited significant activity in preclinical models, highlighting the compound's potential role in mental health therapeutics.
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Case Study on Industrial Applications
- In an industrial setting, this compound was incorporated into a new line of specialty coatings that required enhanced durability and chemical resistance. The performance metrics showed improvement over traditional formulations.
Mechanism of Action
The mechanism of action of 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form bonds with various biological molecules, potentially disrupting normal cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with enzyme activity or cellular signaling pathways .
Comparison with Similar Compounds
1-Thia-7-azaspiro[3.5]nonane 1,1-Dioxide Hydrochloride (CAS 2567495-11-6)
- Structural Differences : The sulfur atom is at position 1, and nitrogen at position 7, altering electronic distribution and steric interactions compared to the target compound.
- Synthesis and Availability : Produced by Accela as an R&D material (Catalog ID: SY460150), sold in 0.25g units ($1,554) or bulk quantities .
7-Thia-1-azaspiro[3.5]nonane 7,7-Dioxide Hydrochloride
Thienothiadiazine Dioxides (Non-Spiro Analogues)
- Example: 4-Allyl-6-chloro-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (Compound 27) Synthesis: Prepared via alkylation of precursor 25 with allyl bromide in acetonitrile (85–90% yield), yielding a white solid (m.p. 123–124°C) . Key Differences: Lacks the spirocyclic framework but shares sulfone and heterocyclic motifs, highlighting the role of ring topology in reactivity and bioactivity.
Comparative Data Table
Key Research Findings
- Positional Isomerism Effects : The placement of sulfur and nitrogen in spiro compounds modulates electronic properties and steric hindrance, which may influence pharmacokinetics (e.g., metabolic stability, membrane permeability) .
- Synthetic Challenges: Spirocyclic compounds often require multi-step syntheses with careful optimization. For example, thienothiadiazine dioxides use acetonitrile as a solvent and require recrystallization for purity .
Biological Activity
6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both sulfur and nitrogen atoms. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. The compound's chemical formula is CHClNOS, and it is recognized for its diverse applications in drug development and biochemical studies.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 2306272-52-4 |
| Molecular Weight | 211.71 g/mol |
| Purity | 97% |
| IUPAC Name | This compound |
| SMILES | Cl.O=S1(=O)CCCC2(CNC2)C1 |
The biological activity of this compound can be attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activities and receptor functions, potentially influencing metabolic pathways and cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound can inhibit the growth of specific pathogens, suggesting its potential as an antimicrobial agent.
Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of the compound against several bacterial species:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential utility in developing new antimicrobial therapies.
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results from these studies indicate that the compound exhibits low cytotoxicity towards human cell lines at therapeutic concentrations.
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | >100 |
| MCF-7 | >100 |
| A549 | >100 |
The high IC50 values suggest a favorable safety margin for potential therapeutic use.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that include cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the synthesized compound.
Future Directions in Research
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies may focus on:
- Exploring additional biological targets : Understanding how the compound interacts with various enzymes and receptors.
- In vivo studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Formulation development : Creating effective delivery systems for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
